1-Nitro-8-(trifluoromethyl)naphthalene
Description
1-Nitro-8-(trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a nitro (-NO₂) group at the 1-position and a trifluoromethyl (-CF₃) group at the 8-position of the naphthalene ring system.
Properties
IUPAC Name |
1-nitro-8-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-1-3-7-4-2-6-9(10(7)8)15(16)17/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLVSIJMOWWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-8-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the nitration of 8-(trifluoromethyl)naphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of 1-Nitro-8-(trifluoromethyl)naphthalene may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Reduction: 1-Amino-8-(trifluoromethyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-Nitro-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: Depending on the specific application, the compound may modulate signaling pathways, enzyme activity, or cellular processes, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 1-Nitro-8-(trifluoromethyl)naphthalene and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Applications/Roles |
|---|---|---|---|---|
| 1-Nitro-8-(trifluoromethyl)naphthalene | C₁₁H₆F₃NO₂ | ~241.18* | -NO₂ (1), -CF₃ (8) | Synthetic intermediate, research |
| 1-Nitro Naphthalene (CAS 86-57-7) | C₁₀H₇NO₂ | 173.17 | -NO₂ (1) | Laboratory chemical, industrial |
| 1-Amino-8-(trifluoromethyl)naphthalene | C₁₁H₈F₃N | 211.18 | -NH₂ (1), -CF₃ (8) | Pharmaceutical precursor |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | -CH₃ (1) | Solvent, fuel additive |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | -CH₃ (2) | Dye synthesis, resin production |
*Estimated based on 1-Amino-8-(trifluoromethyl)naphthalene (211.18 g/mol) with substitution of -NH₂ (-16 g/mol) for -NO₂ (+46 g/mol).
Key Observations:
- Electron Effects: The -CF₃ and -NO₂ groups in 1-Nitro-8-(trifluoromethyl)naphthalene are both strong electron-withdrawing groups (EWGs), which reduce electron density in the aromatic system compared to methyl (-CH₃) or amino (-NH₂) substituents. This enhances stability toward electrophilic substitution but may increase susceptibility to nucleophilic attack .
Toxicological and Environmental Profiles
Table 2: Toxicity and Environmental Data for Naphthalene Derivatives
| Compound Name | Key Toxicological Findings | Environmental Persistence | Regulatory Status |
|---|---|---|---|
| 1-Nitro-8-(trifluoromethyl)naphthalene | Limited data; inferred high stability due to EWGs | Likely moderate | Unregulated (research use) |
| 1-Methylnaphthalene | Respiratory irritation, hepatotoxicity | High (bioaccumulative) | Regulated under EPA SPL |
| 2-Methylnaphthalene | Similar to 1-methylnaphthalene | High | Regulated under EPA SPL |
| 1-Nitro Naphthalene | Suspected carcinogen (NTP 1992a) | Moderate | OSHA-regulated |
Notes:
- The trifluoromethyl group in 1-Nitro-8-(trifluoromethyl)naphthalene may reduce metabolic activation compared to methyl-substituted naphthalenes, which are metabolized to epoxides and quinones linked to toxicity .
- The -CF₃ group could mitigate this risk by altering metabolic pathways .
Analytical Methods
- GC-MS Analysis : As demonstrated in , GC-MS is effective for identifying naphthalene derivatives in complex matrices. For 1-Nitro-8-(trifluoromethyl)naphthalene, this method would require optimization due to its higher molecular weight and polarity compared to 1-Methylnaphthalene or 1-Nitro Naphthalene .
- Biomonitoring Challenges: highlights the need for improved methods to quantify nitro-PAH metabolites. The unique substituents in the target compound may necessitate novel biomarkers for exposure assessment .
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